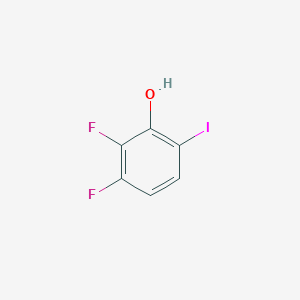

Phenol, 2,3-difluoro-6-iodo-

Description

Historical Context of Polyhalogenated Aromatic Compounds in Organic Chemistry

The study of polyhalogenated aromatic compounds emerged prominently in the mid-20th century, driven by industrial demand for stable, reactive intermediates in synthetic chemistry. Early work focused on chlorinated derivatives, such as polychlorinated biphenyls (PCBs) and dioxins, which were initially prized for their thermal stability and dielectric properties in electrical equipment. The 1976 Seveso disaster, involving accidental release of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), highlighted both the utility and risks of these compounds, spurring research into safer halogenation strategies.

By the 1980s, chemists began exploring fluorine and iodine as alternatives to chlorine and bromine due to their distinct electronic and steric profiles. Fluorinated aromatics gained traction in pharmaceuticals, leveraging fluorine’s strong carbon-fluorine bond (≈485 kJ/mol) to enhance metabolic stability. Iodinated phenols, though less common, became valuable in radiopharmaceuticals and cross-coupling reactions due to iodine’s polarizable electron cloud. The synthesis of 2,3-difluoro-6-iodophenol represents a convergence of these trends, combining fluorine’s electronic effects with iodine’s versatility in transition metal catalysis.

Table 1: Key milestones in polyhalogenated aromatic compound development

Role of Fluorine and Iodine Substituents in Molecular Design

The strategic incorporation of fluorine and iodine in phenolic systems alters physicochemical properties through three primary mechanisms:

Electronic Effects

Fluorine’s high electronegativity (3.98 Pauling scale) induces strong inductive electron withdrawal, increasing phenolic acidity. For 2,3-difluoro-6-iodophenol, the ortho-fluorine atoms lower the pK~a~ by ≈1.5 units compared to unsubstituted phenol, enhancing solubility in polar aprotic solvents. Iodine, despite lower electronegativity (2.66), exerts a mesomeric electron-donating effect via its vacant 5d orbitals, creating regions of electron density that facilitate electrophilic aromatic substitution at the para position relative to the hydroxyl group.Steric and Coordination Properties

Iodine’s large atomic radius (140 pm) introduces steric hindrance, shielding reactive sites from undesired side reactions. This property is exploited in palladium-catalyzed cross-couplings, where the iodine atom in 2,3-difluoro-6-iodophenol acts as a transient directing group, orienting metal catalysts for selective bond formation. Fluorine’s compact size (atomic radius: 64 pm) allows dense substitution without significant steric penalty, enabling precise tuning of molecular geometry.

Table 2: Atomic properties of halogens in phenolic systems

| Halogen | Electronegativity | Atomic Radius (pm) | Bond Dissociation Energy (C-X, kJ/mol) |

|---|---|---|---|

| Fluorine | 3.98 | 64 | 485 |

| Iodine | 2.66 | 140 | 234 |

- Applications in Advanced Materials

The dual halogenation in 2,3-difluoro-6-iodophenol enables multifunctional behavior. Fluorine’s lipophilicity improves membrane permeability in drug candidates, while iodine’s heavy atom effect enhances spin-orbit coupling, making the compound a candidate for organic light-emitting diodes (OLEDs). Recent studies demonstrate its use as a building block in liquid crystalline polymers, where iodine’s polarizability stabilizes mesophases through quadrupolar interactions.

Table 3: Comparative reactivity of halogenated phenols

| Compound | Electrophilic Substitution Rate (Relative to Phenol) | Preferred Reaction Sites |

|---|---|---|

| Phenol | 1.0 | Ortho/para |

| 2-Fluorophenol | 0.3 | Para |

| 2-Iodophenol | 2.1 | Meta |

| 2,3-Difluoro-6-iodophenol | 0.9 | Para (to -OH) |

Properties

IUPAC Name |

2,3-difluoro-6-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2IO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFGJCLJRAIXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309161 | |

| Record name | Phenol, 2,3-difluoro-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186590-28-3 | |

| Record name | Phenol, 2,3-difluoro-6-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186590-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,3-difluoro-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

Starting Material : 4-Bromo-2,3-difluorophenol (2 g, 9.7 mmol) is dissolved in 100 mL of aqueous ammonium hydroxide (NH₄OH). Potassium iodide (KI, 4.8 g, 29 mmol) and iodine (I₂) are added sequentially. The mixture is stirred at ambient temperature until complete substitution, as monitored by thin-layer chromatography (TLC).

Mechanistic Insight :

The reaction proceeds via SNAr, where the electron-withdrawing fluorine atoms at positions 2 and 3 activate the aromatic ring for nucleophilic attack. Iodide (I⁻), generated in situ from KI and I₂, displaces the bromine atom at position 6 (ortho to the hydroxyl group). The ammonia medium facilitates deprotonation of the phenolic hydroxyl, enhancing nucleophilicity and stabilizing intermediates.

Workup :

Post-reaction, the mixture is acidified with hydrochloric acid (HCl) to precipitate the product. Extraction with ethyl acetate (EA), followed by drying and solvent evaporation, yields 2,3-difluoro-6-iodophenol as a crystalline solid.

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | 4-Bromo-2,3-difluorophenol |

| Reagents | KI, I₂, NH₄OH |

| Solvent | Aqueous ammonia |

| Temperature | Ambient (~25°C) |

| Yield | Not explicitly reported |

Direct Iodination of 2,3-Difluorophenol

While less documented in the reviewed sources, direct electrophilic iodination of 2,3-difluorophenol represents a theoretical alternative. This method would require activating the aromatic ring at the desired position (C6) through strategic directing effects.

Challenges and Considerations

-

Regioselectivity : The hydroxyl group directs electrophilic substitution to ortho/para positions. However, fluorines at C2 and C3 deactivate the ring, necessitating harsh conditions or catalysts.

-

Reagents : Electrophilic iodination agents like N-iodosuccinimide (NIS) or I₂ with oxidizing agents (e.g., H₂O₂) could be employed, though no experimental data is available in the cited literature.

Industrial-Scale Production Considerations

The halogen exchange method is favored for scalability due to its simplicity and minimal byproduct formation. Key industrial adaptations include:

-

Catalyst Optimization : Transition metal catalysts (e.g., CuI) may accelerate substitution rates.

-

Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) could enhance reaction kinetics.

-

Safety Protocols : Handling iodine and ammonia requires corrosion-resistant equipment and controlled ventilation.

Mechanistic and Spectral Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying product identity. For instance, the patent includes a ¹H NMR spectrum (300 MHz, CDCl₃) of the final product, showing characteristic peaks for aromatic protons and fluorine-iodine coupling.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Phenol, 2,3-difluoro-6-iodo- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the phenol, 2,3-difluoro-6-iodo- moiety attached to another aromatic ring .

Scientific Research Applications

Phenol, 2,3-difluoro-6-iodo- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds through cross-coupling reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of Phenol, 2,3-difluoro-6-iodo- depends on its specific application. In chemical reactions, the electron-withdrawing fluorine atoms and the iodine atom play crucial roles in determining the reactivity and selectivity of the compound. For example, in nucleophilic aromatic substitution, the fluorine atoms increase the electrophilicity of the aromatic ring, facilitating the substitution reaction .

In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Key Observations :

- Halogen Impact: Fluorine and iodine in 2,3-difluoro-6-iodophenol enhance electron-withdrawing effects compared to non-halogenated analogs (e.g., 4-ethylvanillin), increasing acidity (lower pKa) and oxidative stability .

Physicochemical Properties

Comparative data for select phenol derivatives:

Insights :

- The iodine atom significantly increases molecular weight and boiling point compared to chlorine or nitro-substituted analogs.

- Lower water solubility of the iodine derivative may necessitate formulation with co-solvents for biomedical applications .

Q & A

Basic: What are the recommended synthetic routes for 2,3-difluoro-6-iodo-phenol, and how can competing halogenation be minimized?

Answer:

Synthesis typically involves sequential halogenation. First, fluorination via electrophilic substitution (e.g., using Selectfluor® or HF-pyridine) at the 2- and 3-positions, followed by iodination at the 6-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Competing side reactions can arise due to iodine's size and fluorine's directing effects. To minimize this:

- Use protecting groups (e.g., acetyl) for the phenolic -OH during fluorination to prevent undesired substitution .

- Optimize reaction temperature (0–5°C for iodination) to reduce iodine’s mobility and improve regioselectivity .

- Monitor reaction progress via LC-MS or ¹⁹F NMR to identify intermediates .

Basic: What spectroscopic techniques are most effective for characterizing 2,3-difluoro-6-iodo-phenol?

Answer:

Key techniques include:

| Technique | Application | Reference Example |

|---|---|---|

| ¹⁹F NMR | Quantifies fluorine environments; chemical shifts typically range from -110 to -160 ppm for aromatic C-F bonds. | Deuterated solvents (e.g., CD₃OD) improve resolution . |

| ¹H NMR | Identifies proton environments adjacent to substituents; deshielding effects from iodine are notable. | Compare with phenol’s ¹H NMR (δ ~6.8 ppm for aromatic protons) . |

| Mass Spectrometry (HRMS) | Confirms molecular ion ([M-H]⁻ at m/z ~272) and isotopic patterns (iodine’s 127 amu signature). | Similar fluorinated phenols in use ESI-HRMS for validation. |

| X-ray Crystallography | Resolves spatial arrangement of iodine and fluorine substituents. | NIST’s crystallographic data for halogenated phenols can guide analysis . |

Advanced: How do the fluorine and iodine substituents influence the compound’s acidity compared to unsubstituted phenol?

Answer:

Fluorine’s electron-withdrawing effect increases acidity, while iodine’s weaker electronegativity and polarizability may slightly reduce this effect. Experimental approaches:

- Measure pKa via potentiometric titration in aqueous methanol. Compare with phenol’s ΔfH°gas (-96.4 kJ/mol) .

- Computational modeling (DFT) can predict substituent effects:

- Fluorine at 2-/3-positions withdraws electron density via inductive effects, stabilizing the phenoxide ion.

- Iodine’s larger size may sterically hinder solvation, counteracting acidity enhancement.

- Reference Phenol derivatives with -I groups show pKa shifts of +0.5–1.0 compared to -F derivatives .

Advanced: How can conflicting reports on reaction yields in iodination steps be resolved?

Answer:

Discrepancies often arise from:

- Iodine source purity : Use NIS (≥98% purity) over ICl to reduce byproducts .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodine’s electrophilicity but may increase side reactions.

- Catalyst optimization : Add AgNO₃ to scavenge iodide ions and shift equilibrium .

- Isotopic tracing : Use deuterated analogs (e.g., phenol-d₅) to track substituent mobility via ²H NMR .

Advanced: What role could this compound play in pharmaceutical or materials science research?

Answer:

- Drug discovery : Fluorine enhances metabolic stability; iodine serves as a handle for radiolabeling (e.g., ¹²⁵I for imaging) .

- Materials science : The compound’s halogenated aromatic core could stabilize polymers or liquid crystals. Thermal stability testing (TGA/DSC) is recommended, referencing NIST’s thermochemical databases for decomposition thresholds .

- Cross-coupling : Iodine enables Suzuki-Miyaura reactions for biaryl synthesis .

Advanced: How should researchers assess the compound’s stability under varying storage conditions?

Answer:

- Thermal stability : Conduct accelerated aging studies at 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC .

- Light sensitivity : Store in amber vials at 0–6°C to prevent photo-dehalogenation, as recommended for similar iodinated phenols .

- Oxygen exposure : Use argon-sparged solutions to inhibit radical-mediated C-I bond cleavage .

Advanced: What mechanistic insights can be gained from studying substituent-directed reactions of this compound?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates of 2,3-difluoro-6-iodo-phenol and its deuterated analogs (e.g., -OD vs. -OH) to identify rate-determining steps .

- Electrophilic substitution : Fluorine’s meta-directing effect can guide further functionalization. For example, nitration at the 5-position is favored .

- Cross-coupling : Iodine’s lability in Stille couplings can be studied via ¹²⁷I NMR to track oxidative addition efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.